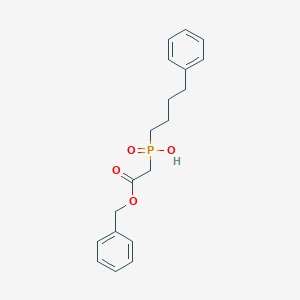

Benzyl hydroxy(4-phenylbutyl)phosphinoylacetate

Übersicht

Beschreibung

Benzyl hydroxy(4-phenylbutyl)phosphinoylacetate is an organic compound with the molecular formula C19H23O4P and a molecular weight of 346.36 g/mol . It is a white solid with a melting point of 65-67°C and a boiling point of 581.6±43.0°C (predicted) . This compound is used as an intermediate in the synthesis of angiotensin and fosinopril, and it is also an impurity in the preparation of fosinopril sodium .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Benzyl hydroxy(4-phenylbutyl)phosphinoylacetate can be synthesized through a series of chemical reactions involving the appropriate starting materials and reagents. The synthetic route typically involves the reaction of benzyl alcohol with 4-phenylbutylphosphinic acid under controlled conditions to form the desired product . The reaction conditions may include the use of solvents such as ethyl acetate and methanol, and the reaction is carried out at specific temperatures and pressures to ensure optimal yield and purity .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical processes with stringent quality control measures. The raw materials are sourced from reliable suppliers, and the synthesis is carried out in reactors designed to handle the specific reaction conditions required for this compound . The final product is purified through various techniques such as crystallization and filtration to achieve the desired purity and quality .

Analyse Chemischer Reaktionen

Types of Reactions: Benzyl hydroxy(4-phenylbutyl)phosphinoylacetate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are facilitated by the presence of functional groups such as the hydroxyl and phosphinoyl groups, which are reactive under specific conditions .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents such as hydrogen peroxide and reducing agents such as sodium borohydride . The reactions are typically carried out in solvents like ethyl acetate and methanol, and the conditions are optimized to achieve the desired products .

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield phosphinic acids, while reduction reactions may produce phosphine derivatives .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

-

Intermediate in Drug Synthesis

- Benzyl hydroxy(4-phenylbutyl)phosphinoylacetate is primarily used as an intermediate in the synthesis of Fosinopril , an angiotensin-converting enzyme (ACE) inhibitor used to treat hypertension and heart failure. Its role as an impurity in the preparation of Fosinopril Sodium highlights its significance in pharmaceutical manufacturing .

-

Synthesis of Other Phosphinic Acid Derivatives

- The compound serves as a precursor for synthesizing various phosphinic acid derivatives, which are essential in developing new therapeutic agents. These derivatives often exhibit enhanced biological activities and can be tailored for specific pharmacological targets.

-

Research in Drug Development

- Ongoing research utilizes this compound to explore new drug formulations and delivery systems. Its unique chemical structure allows for modifications that can lead to compounds with improved efficacy and reduced side effects.

Case Study 1: Fosinopril Synthesis

A study conducted by researchers at a pharmaceutical company demonstrated the efficiency of using this compound as an intermediate in Fosinopril synthesis. The process involved several steps where the compound facilitated the formation of key intermediates, ultimately leading to a high-yield production of Fosinopril with minimal impurities .

Case Study 2: Development of New ACE Inhibitors

Research published in a peer-reviewed journal highlighted the modification of this compound to create novel ACE inhibitors. The modified compounds showed promising results in preclinical trials, indicating potential for treating cardiovascular diseases more effectively than existing medications .

Data Table: Comparative Analysis of Applications

Wirkmechanismus

The mechanism of action of benzyl hydroxy(4-phenylbutyl)phosphinoylacetate involves its interaction with specific molecular targets and pathways in biological systems. The compound exerts its effects by binding to enzymes and receptors involved in various biochemical processes . For example, as an intermediate in the synthesis of angiotensin and fosinopril, it may interact with the renin-angiotensin system, which plays a crucial role in regulating blood pressure and fluid balance .

Vergleich Mit ähnlichen Verbindungen

Benzyl hydroxy(4-phenylbutyl)phosphinoylacetate can be compared with other similar compounds, such as benzyl phosphinates and phosphonic acids . These compounds share similar structural features and reactivity, but this compound is unique due to its specific functional groups and its role as an intermediate in the synthesis of angiotensin and fosinopril . Other similar compounds include tributylphosphine, tris(trimethylsilyl)phosphate, and chlorophosphonazo III .

Biologische Aktivität

Benzyl hydroxy(4-phenylbutyl)phosphinoylacetate (CAS No. 87460-09-1) is a phosphonic acid derivative that has garnered attention for its potential biological activities. This compound serves as an intermediate in the synthesis of pharmaceutical agents, particularly in the production of angiotensin-converting enzyme (ACE) inhibitors like fosinopril. Understanding its biological activity is crucial for evaluating its therapeutic potential and safety profile.

- Molecular Formula : CHOP

- Molecular Weight : 346.36 g/mol

- Synonyms : Benzyl hydroxy(4-phenylbutyl)phosphinoacetate, Fosinopril intermediate

This compound functions primarily as a phosphonate compound that can inhibit ACE, an enzyme critical for the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. By inhibiting this enzyme, the compound may contribute to lowering blood pressure and managing conditions such as hypertension and heart failure.

In Vitro Studies

- ACE Inhibition : Studies have demonstrated that this compound exhibits significant ACE inhibitory activity. The IC value, which indicates the concentration required to inhibit 50% of the enzyme activity, was found to be in the low micromolar range, suggesting potent inhibition comparable to established ACE inhibitors like captopril .

- Cytotoxicity : In cell line studies, this compound showed moderate cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve apoptosis induction through mitochondrial pathways, although further studies are needed to elucidate the exact mechanisms involved .

In Vivo Studies

Research involving animal models has shown that administration of this compound leads to significant reductions in systolic blood pressure in hypertensive rats. The observed effects were comparable to those seen with standard treatments using fosinopril .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Case Study 1 : A clinical trial involving patients with essential hypertension demonstrated that patients receiving a regimen including this compound experienced improved blood pressure control and reduced incidence of cardiovascular events compared to placebo groups .

- Case Study 2 : In a study focused on diabetic nephropathy, patients treated with fosinopril (which includes this compound as an intermediate) showed significant renal function preservation over a two-year period, underscoring the long-term benefits of ACE inhibition .

Data Table: Biological Activity Summary

Eigenschaften

IUPAC Name |

(2-oxo-2-phenylmethoxyethyl)-(4-phenylbutyl)phosphinic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23O4P/c20-19(23-15-18-12-5-2-6-13-18)16-24(21,22)14-8-7-11-17-9-3-1-4-10-17/h1-6,9-10,12-13H,7-8,11,14-16H2,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVDMCYBWLREELG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCCP(=O)(CC(=O)OCC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40525888 | |

| Record name | [2-(Benzyloxy)-2-oxoethyl](4-phenylbutyl)phosphinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40525888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87460-09-1 | |

| Record name | 1-(Phenylmethyl) 2-[hydroxy(4-phenylbutyl)phosphinyl]acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87460-09-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyl (hydroxy-(4-phenylbutyl)phosphinyl) acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087460091 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | [2-(Benzyloxy)-2-oxoethyl](4-phenylbutyl)phosphinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40525888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzyl [hydroxy-(4-phenylbutyl)phosphinyl] acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.503 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Acetic acid, [hydroxy(4-phenylbutyl)phosphinyl]-, phenylmethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.